molecular formula C11H7Cl2NO3S B239927 2-Pyridinyl 2,5-dichlorobenzenesulfonate

2-Pyridinyl 2,5-dichlorobenzenesulfonate

Cat. No. B239927
M. Wt: 304.1 g/mol
InChI Key: SYWTXAFZSPQFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 2,5-dichlorobenzenesulfonate (PDBS) is a chemical compound that is widely used in scientific research due to its versatile properties. PDBS is a sulfonate ester derivative of 2,5-dichloropyridine and is commonly used as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is not fully understood. However, it is believed that 2-Pyridinyl 2,5-dichlorobenzenesulfonate acts as a nucleophile in various chemical reactions. 2-Pyridinyl 2,5-dichlorobenzenesulfonate can also act as a ligand in metal-catalyzed reactions, where it coordinates with the metal center to facilitate the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. However, it has been reported that 2-Pyridinyl 2,5-dichlorobenzenesulfonate can inhibit the growth of cancer cells in vitro. 2-Pyridinyl 2,5-dichlorobenzenesulfonate has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its versatility. It can be used as a reagent in various chemical reactions and as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is readily available and relatively inexpensive. However, one of the limitations of 2-Pyridinyl 2,5-dichlorobenzenesulfonate is its low solubility in water. This can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in scientific research. One direction is the development of new synthetic methods using 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a reagent or ligand. Another direction is the investigation of the biochemical and physiological effects of 2-Pyridinyl 2,5-dichlorobenzenesulfonate. Furthermore, the use of 2-Pyridinyl 2,5-dichlorobenzenesulfonate in the synthesis of new organic compounds and the development of new antimicrobial agents is an area of interest for future research.
Conclusion:
In conclusion, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is a versatile chemical compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is an important reagent and ligand in various chemical reactions and has potential applications in the development of new organic compounds and antimicrobial agents.

Synthesis Methods

The synthesis of 2-Pyridinyl 2,5-dichlorobenzenesulfonate involves the reaction of 2,5-dichloropyridine with sodium hydrosulfite in the presence of sodium hydroxide. The reaction produces 2-Pyridinyl 2,5-dichlorobenzenesulfonate as a white crystalline solid. The purity of the synthesized 2-Pyridinyl 2,5-dichlorobenzenesulfonate can be improved by recrystallization from ethanol.

Scientific Research Applications

2-Pyridinyl 2,5-dichlorobenzenesulfonate is widely used in scientific research due to its versatile properties. It is commonly used as a reagent in various chemical reactions, such as Suzuki coupling, Heck reaction, and Sonogashira coupling. 2-Pyridinyl 2,5-dichlorobenzenesulfonate is also used as a ligand in metal-catalyzed reactions. Additionally, 2-Pyridinyl 2,5-dichlorobenzenesulfonate is used in the synthesis of various organic compounds, such as pyridine derivatives and sulfonate esters.

properties

Product Name

2-Pyridinyl 2,5-dichlorobenzenesulfonate

Molecular Formula

C11H7Cl2NO3S

Molecular Weight

304.1 g/mol

IUPAC Name

pyridin-2-yl 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C11H7Cl2NO3S/c12-8-4-5-9(13)10(7-8)18(15,16)17-11-3-1-2-6-14-11/h1-7H

InChI Key

SYWTXAFZSPQFPI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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